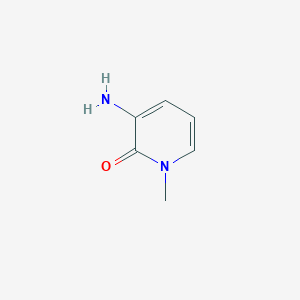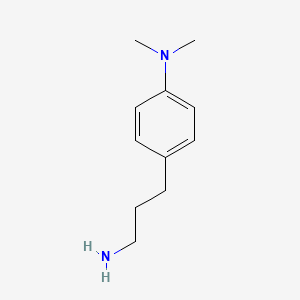
4,6-Dimethyl-1H-benzimidazol-2-amine
説明
4,6-Dimethyl-1H-benzimidazol-2-amine is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by a benzene ring fused to an imidazole ring, with additional methyl groups at the 4 and 6 positions. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to the formation of pyrimido[1,2-a]benzimidazoles, which can undergo further transformations to yield different substituted benzimidazoles . Additionally, the synthesis of 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles has been described, involving cyclocondensation between 2-guanidinobenzimidazole and heteroaromatic aldehydes . Moreover, thermolysis of Eschenmoser hydrazones can result in the formation of cyclopropane fused onto various [1,2-a]benzimidazoles .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated using spectroscopic methods such as NMR, IR, and UV/Vis spectroscopy, as well as X-ray diffraction analysis. For example, the crystal and molecular structure of a triazinobenzimidazole derivative was determined by X-ray diffraction, confirming the tautomeric form of the compound in the solid state . The presence of methyl groups on the benzimidazole ring can influence the molecular conformation and electronic distribution within the molecule.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. The reactivity of these compounds can be influenced by the presence of substituents on the benzimidazole ring. For instance, the lactam group in tetrahydro derivatives of pyrimidobenzimidazoles is less stable and can be cleaved under certain conditions . The introduction of methyl groups can also affect the reactivity, as seen in the reduced cytotoxicity of benzimidazolequinones with dimethyl substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like methyl groups can alter these properties significantly. The characterization of these compounds typically involves a combination of spectroscopic techniques and mass spectrometry to determine their elemental composition, molecular weight, and structural features . The optical properties, such as optical rotations, can also provide insights into the stereochemistry of the compounds .
科学的研究の応用
Chemistry and Properties
Benzimidazole derivatives, including 4,6-Dimethyl-1H-benzimidazol-2-amine, exhibit a wide range of chemical behaviors and properties, making them subjects of interest in coordination chemistry. They are known for their ability to form complex compounds with metals, displaying varied spectroscopic, magnetic, and electrochemical properties. This versatility suggests potential for applications in material science, catalysis, and as ligands in coordination complexes (Boča, Jameson, & Linert, 2011).
Biological and Pharmacological Impact
Benzimidazole derivatives play a significant role in agriculture and medicine, acting as fungicides and showing promise in cancer chemotherapy. Their mechanism involves inhibiting microtubule assembly by binding to tubulin, highlighting their potential as tools in molecular biology and therapeutic agents. The diversity in biological activities is due to the structural flexibility and the ability to interact with biological macromolecules (Davidse, 1986).
Anticancer Potential
Recent research emphasizes the design and synthesis of benzimidazole derivatives as anticancer agents. Their activity is attributed to various mechanisms, such as DNA intercalation and inhibition of enzymes critical for cancer cell proliferation. The structural analogs of benzimidazole have been shown to possess significant anticancer properties, leading to the development of targeted therapies (Akhtar et al., 2019).
Sorption and Environmental Applications
Benzimidazole derivatives have been explored for their sorption capacities, particularly in the context of environmental cleanup and resource recovery. Studies on the microwave-assisted synthesis of functional resins that incorporate benzimidazole units have demonstrated their effectiveness in sorbing heavy metals from aqueous solutions, pointing to applications in waste treatment and environmental remediation (Cyganowski & Jermakowicz-Bartkowiak, 2018).
Catalysis
The application of benzimidazole derivatives extends into catalysis, particularly in recyclable copper catalyst systems for C-N bond-forming reactions. These catalysts are vital for synthesizing a wide range of organic compounds, including pharmaceuticals and polymers, showcasing the importance of benzimidazole derivatives in green chemistry and sustainable industrial processes (Kantam et al., 2013).
作用機序
Target of Action
The primary target of 2-Amino-5,7-dimethylbenzimidazole, also known as 4,6-Dimethyl-1H-benzimidazol-2-amine, is the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and 5,6-dimethylbenzimidazole (DMB) .
Mode of Action
It is known that the compound interacts with its target enzyme, leading to changes in the enzyme’s activity . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Biochemical Pathways
The compound affects the biochemical pathway involving the synthesis of alpha-ribazole-5’-phosphate This pathway is crucial for the functioning of various biological processes
Pharmacokinetics
Benzimidazoles, in general, are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazoles have been found to exhibit a wide range of biological activities including antibacterial, antifungal, analgesic, and cardiovascular in addition to anticancer activities .
Action Environment
It is known that benzimidazoles are stable compounds and their action can be influenced by various factors such as ph, temperature, and the presence of other compounds .
将来の方向性
Benzimidazole compounds have been intensively studied for their potential as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This has led to the production of many commercially available anticancer drugs based on the benzimidazole skeleton . Therefore, there is a great interest in the development of new drugs based on the benzimidazole moiety .
生化学分析
Biochemical Properties
4,6-Dimethyl-1H-benzimidazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, which can affect various metabolic pathways. For example, benzimidazole derivatives, including this compound, have shown inhibitory effects on enzymes involved in DNA synthesis and repair . This interaction can lead to the disruption of cellular processes and has potential therapeutic applications in treating diseases such as cancer.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, this compound can alter gene expression, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . This compound can also interact with DNA, causing changes in gene expression and potentially leading to cell death. The inhibition of enzyme activity and alteration of gene expression are key mechanisms through which this compound exerts its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound can result in sustained inhibition of cellular processes and potential cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, this compound can cause toxic or adverse effects, including damage to healthy tissues and organs. Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular function. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its biological activity. The ability of this compound to reach its target sites is crucial for its effectiveness as a therapeutic agent.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules and increase its efficacy in modulating cellular processes.
特性
IUPAC Name |
4,6-dimethyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBRJYQGDNOFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597423 | |
| Record name | 4,6-Dimethyl-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67469-39-0 | |
| Record name | 4,6-Dimethyl-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)







